molecular formula C11H5Cl3O2 B1623313 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride CAS No. 61941-91-1

5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No.: B1623313
CAS No.: 61941-91-1
M. Wt: 275.5 g/mol
InChI Key: XQRLANCABKJNFO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to cause severe skin burns and eye damage, indicating its reactive nature . It is used in proteomics research to study protein interactions and modifications

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It causes severe skin burns and eye damage, which suggests that it can disrupt cellular membranes and other structures The compound’s influence on cell function includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to cause severe skin burns and eye damage, indicating its potential to disrupt cellular structures and functions The compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is considered hazardous and can cause severe skin burns and eye damage . Its stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies are needed to understand the temporal dynamics of its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound can cause severe skin burns and eye damage . Threshold effects and toxic or adverse effects at high doses need to be carefully studied to determine safe and effective dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is known to cause severe skin burns and eye damage, indicating its potential to penetrate cellular membranes and accumulate in specific tissues

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound’s ability to cause severe skin burns and eye damage suggests that it may target specific cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-furoyl chloride under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

    Carboxylic Acid Derivatives: Formed through oxidation.

Scientific Research Applications

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRLANCABKJNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397678
Record name 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61941-91-1
Record name 5-(3,4-Dichlorophenyl)-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61941-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
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5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride

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